molecular formula C9H17BrN2 B6359492 1-Butyl-3-ethylimidazolium bromide;  98% CAS No. 174899-64-0

1-Butyl-3-ethylimidazolium bromide; 98%

Cat. No. B6359492
CAS RN: 174899-64-0
M. Wt: 233.15 g/mol
InChI Key: BUMVBZHUKCWZHH-UHFFFAOYSA-M
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Description

1-Butyl-3-ethylimidazolium bromide is a type of ionic liquid . It is a neutral ionic liquid that has been used in various applications, including as a solvent for the preparation of 1,2,4,5-substituted imidazoles .


Synthesis Analysis

The synthesis of 1-Butyl-3-ethylimidazolium bromide has been reported in several studies . It has been used in the preparation of cellulose/montmorillonite nanocomposites . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3-ethylimidazolium bromide is complex and involves various intermolecular forces . The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .


Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium bromide has been involved in various chemical reactions. For instance, it undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-ethylimidazolium bromide are unique. It has a molar mass of 219.12 g/mol . It has a high thermal stability, low volatility, and a large electrochemical window .

Scientific Research Applications

1-Butyl-3-ethylimidazolium bromide; 98% has been used in a variety of scientific research applications, including as a solvent for chemical synthesis, a reagent for chemical reactions, and as a component in electrochemical cells. It has also been used as a medium for the synthesis of polymers, as a catalyst for the oxidation of organic compounds, and as a component in ionic liquids.

Mechanism of Action

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that 1-butyl-3-ethylimidazolium bromide can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 1-butyl-3-ethylimidazolium bromide is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of 1-butyl-3-ethylimidazolium bromide can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Butyl-3-ethylimidazolium bromide; 98% is its high solubility in a variety of organic solvents, making it a useful solvent for chemical synthesis. In addition, its high polarity makes it a good medium for a variety of chemical reactions. However, 1-Butyl-3-ethylimidazolium bromide; 98% is highly toxic, and should be handled with care in the laboratory.

Future Directions

Future research on 1-Butyl-3-ethylimidazolium bromide; 98% should focus on further understanding its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to determine the optimal conditions for its use in chemical synthesis and other applications. Finally, research should be done to determine the safety and efficacy of 1-Butyl-3-ethylimidazolium bromide; 98% in various applications.

Synthesis Methods

1-Butyl-3-ethylimidazolium bromide; 98% can be synthesized by reacting 1-butyl-3-methylimidazolium bromide with ethyl bromide. The reaction is carried out in a basic medium, such as sodium hydroxide, and the product is isolated by distillation. The yield of 1-Butyl-3-ethylimidazolium bromide; 98% is typically in the range of 90-95%.

Safety and Hazards

1-Butyl-3-ethylimidazolium bromide is considered hazardous. It causes serious eye irritation and skin irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

properties

IUPAC Name

1-butyl-3-ethylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMVBZHUKCWZHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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